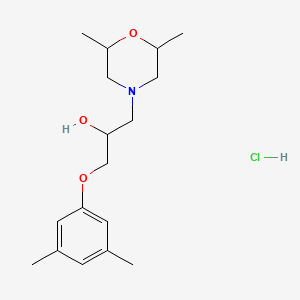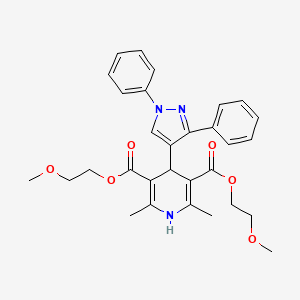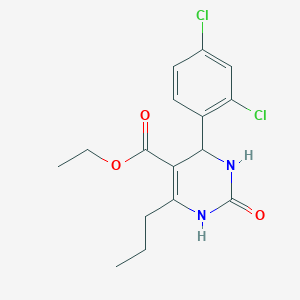![molecular formula C25H16N2O5S B5133400 8-quinolinyl 3-[(8-quinolinyloxy)sulfonyl]benzoate](/img/structure/B5133400.png)
8-quinolinyl 3-[(8-quinolinyloxy)sulfonyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-quinolinyl 3-[(8-quinolinyloxy)sulfonyl]benzoate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is insoluble in water and soluble in organic solvents. This compound is also known as QSBO, and it is used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.
Mecanismo De Acción
The mechanism of action of QSBO is not yet fully understood, but it is believed to work by disrupting the cell membrane of bacteria and fungi, leading to their death. QSBO has also been shown to inhibit certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
QSBO has been shown to have minimal toxicity in vitro, making it a potentially safe compound for use in scientific research. It has also been shown to have antioxidant properties, which may have potential therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using QSBO in lab experiments is its relatively simple synthesis method, making it readily available for research. However, one limitation is its insolubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving QSBO. One area of interest is the development of new drugs based on QSBO's antibacterial, antifungal, and antiviral properties. QSBO's potential use in cancer research is also an area of interest, as it has been shown to inhibit the growth of cancer cells in vitro. Further studies are needed to fully understand the mechanism of action of QSBO and its potential therapeutic benefits.
Métodos De Síntesis
The synthesis of QSBO involves the reaction of 8-hydroxyquinoline and 3-aminobenzoic acid with sulfonyl chloride in the presence of a base. The reaction yields QSBO, which is then purified through recrystallization. This method of synthesis is relatively simple and efficient, making QSBO readily available for scientific research.
Aplicaciones Científicas De Investigación
QSBO has been extensively studied for its potential applications in various scientific fields. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. QSBO has also been studied for its use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
quinolin-8-yl 3-quinolin-8-yloxysulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N2O5S/c28-25(31-21-12-2-6-17-9-4-14-26-23(17)21)19-8-1-11-20(16-19)33(29,30)32-22-13-3-7-18-10-5-15-27-24(18)22/h1-16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNFEBONORYALI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(=O)C3=CC(=CC=C3)S(=O)(=O)OC4=CC=CC5=C4N=CC=C5)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-fluorobenzamide](/img/structure/B5133319.png)

![3-[(4-chloro-2-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5133334.png)
![(3aS*,6aR*)-5-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5133339.png)
![methyl {[4-(2,4-dichlorophenoxy)butanoyl]amino}(phenyl)acetate](/img/structure/B5133347.png)
![7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5133349.png)



![N-(2-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5133389.png)
![2,2'-(1,2-phenylenediimino)bis[6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol]](/img/structure/B5133394.png)
![N-(4-chlorophenyl)-2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5133408.png)
![1-methyl-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5133417.png)
![5-(2-fluorobenzylidene)-3-{[(2-methoxyphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B5133429.png)